dimethyl 4-hydroxypyridine-2,6-dicarboxylate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
dimethyl 4-hydroxypyridine-2,6-dicarboxylate can be synthesized from chelidamic acid and 2,2-dimethoxypropane . The reaction typically involves the use of methanol as a solvent and proceeds under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
dimethyl 4-hydroxypyridine-2,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the 1,4-dihydropyridine ring to a pyridine ring.
Reduction: The compound can be reduced to form different derivatives of 1,4-dihydropyridine.
Substitution: Various substituents can be introduced at different positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed.
Major Products
The major products formed from these reactions include various substituted pyridines and dihydropyridines, which can have significant biological activities .
Scientific Research Applications
dimethyl 4-hydroxypyridine-2,6-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the production of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of dimethyl 4-hydroxypyridine-2,6-dicarboxylate involves its interaction with molecular targets such as calcium channels. By binding to these channels, the compound can modulate the influx of calcium ions, thereby exerting its effects on cellular processes . This mechanism is similar to that of other 1,4-dihydropyridine derivatives, which are known calcium channel blockers .
Comparison with Similar Compounds
Similar Compounds
- Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate
- Diethyl 4-cyclohexyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
- Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Uniqueness
dimethyl 4-hydroxypyridine-2,6-dicarboxylate is unique due to its specific substitution pattern and the presence of two ester groups, which confer distinct chemical and biological properties. This makes it a valuable compound in the synthesis of various pharmaceuticals and fine chemicals .
Properties
IUPAC Name |
dimethyl 4-oxo-1H-pyridine-2,6-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-14-8(12)6-3-5(11)4-7(10-6)9(13)15-2/h3-4H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FERASHUCDLDGHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)C=C(N1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60343829 | |
Record name | Dimethyl 4-oxo-1,4-dihydropyridine-2,6-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60343829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19872-91-4 | |
Record name | Dimethyl 4-oxo-1,4-dihydropyridine-2,6-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60343829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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